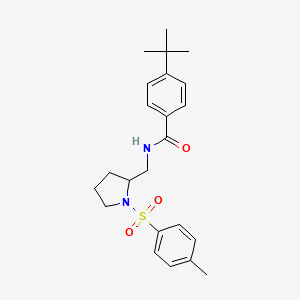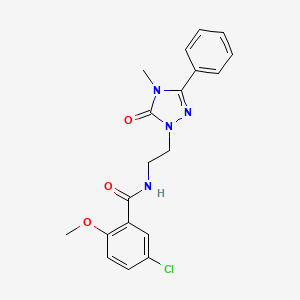![molecular formula C19H22N2O3S B2396558 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380068-47-1](/img/structure/B2396558.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is a complex organic compound that features a unique combination of cyclohexene, furan, and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves multiple steps:
Formation of the Cyclohexenyl Ethylamine: This can be achieved through the hydrogenation of cyclohexenone followed by reductive amination with ethylamine.
Synthesis of the Furan-Thiophene Intermediate: The furan and thiophene rings can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The final step involves coupling the cyclohexenyl ethylamine with the furan-thiophene intermediate using oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The cyclohexene ring can be reduced to cyclohexane under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted thiophenes and furans.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a scaffold for drug development due to its unique structure.
Materials Science: The compound’s conjugated system makes it a candidate for organic electronic materials.
Biological Studies: It can be used as a probe to study the interactions of furan and thiophene derivatives with biological systems.
Mécanisme D'action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the furan or thiophene moieties.
Pathways Involved: It could modulate signaling pathways involving oxidative stress or inflammation due to its potential redox activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate
- **N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Uniqueness
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its oxamide linkage, which imparts distinct chemical and biological properties compared to carbamates and ureas.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQETZIFSQKVTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2396478.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2396480.png)


![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)

![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)


